molecular formula C13H16N2OS B15291019 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde

2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B15291019
M. Wt: 248.35 g/mol
InChI Key: JOLYEOIHPAEHGA-UHFFFAOYSA-N
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Description

2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is an organic compound with the molecular formula C12H14N2OS. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the thiophene ring, a sulfur-containing aromatic ring, adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde typically involves the reaction of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid.

    Reduction: Formation of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethanol.

    Substitution: Formation of halogenated derivatives of the thiophene ring.

Scientific Research Applications

2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the pyrazole and thiophene rings suggests potential interactions with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
  • 2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine

Uniqueness

2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is unique due to the specific positioning of the isobutyl and thiophene groups on the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

2-[1-(2-methylpropyl)-3-thiophen-3-ylpyrazol-4-yl]acetaldehyde

InChI

InChI=1S/C13H16N2OS/c1-10(2)7-15-8-11(3-5-16)13(14-15)12-4-6-17-9-12/h4-6,8-10H,3,7H2,1-2H3

InChI Key

JOLYEOIHPAEHGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CSC=C2)CC=O

Origin of Product

United States

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